molecular formula C46H59N10O7P B3044100 8-Amino-DG cep CAS No. 166092-91-7

8-Amino-DG cep

Cat. No. B3044100
CAS RN: 166092-91-7
M. Wt: 895 g/mol
InChI Key: VKKYAKIMORVUDY-DQRQSMDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-DG CEP is a chemical substance used primarily for research and development . Its molecular formula is C46H59N10O7P and it has a molecular weight of 895.0 .


Synthesis Analysis

The synthesis of 8-Amino-DG CEP is straightforward and requires no changes from regular procedures . It is used in the synthesis of oligonucleotides, which involves four chemical reactions: detritylation, coupling, capping, and oxidation . The repetitive nature of oligosynthesis can amplify the risk of phosphoramidite impurities, resulting in poor quality of the final oligonucleotide .


Molecular Structure Analysis

8-Amino-DG CEP is an 8-amino-purine . The 8-amino group is able to form an additional Hoogsteen purine-pyrimidine hydrogen bond, which serves to increase triple helix stability .


Chemical Reactions Analysis

8-Amino-DG CEP is stable under recommended storage conditions, which are -20 °C, dry . It reacts with strong oxidizing agents .


Physical And Chemical Properties Analysis

8-Amino-DG CEP appears as a solid . It is stable under recommended storage conditions, which are -20 °C, dry .

Scientific Research Applications

DNA Damage and Repair Mechanisms

Research on 2,6-diaminopurine nucleoside derivatives of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) has shown these compounds can form stable base pairs with 8-oxo-dG in DNA, aiding in the selective, sensitive, and quantitative detection of 8-oxo-dG, particularly in human telomere sequences. This is significant for understanding the mutagenic effects of oxidative damage in DNA and its relation to aging and diseases like cancer (Taniguchi et al., 2014).

Enzymatic Hydrolysis and Mutation Prevention

The human enzyme that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP plays a crucial role in preventing the misincorporation of 8-oxoguanine into DNA, thereby protecting genetic information from the effects of endogenous oxygen radicals. This insight is vital for understanding the body's defense mechanisms against oxidative DNA damage (Sakumi et al., 1993).

Biotechnological Applications of D-Amino Acids

The exploration of D-amino acids and their interactions with enzymes, including their enzymatic reactions, offers potential applications in therapeutic development and selective anti-inflammatory or anticancer therapies. This research highlights the biostability and novel therapeutic applications of D-amino acids and their derivatives (Feng & Xu, 2016).

Oxidized Phospholipids and Disease Insights

Studies on carboxyethylpyrroles (CEPs) generated from the oxidative modification of proteins provide molecular mechanistic insights into diseases like age-related macular degeneration, autism, and cancer. This research underscores the importance of understanding the chemistry of oxidized biomolecules for disease mechanisms and therapeutic strategies (Salomon et al., 2011).

Mechanism of Action

Target of Action

8-Amino-DG CEP, also known as 8-Amino-deoxyGuanosine, is an 8-amino-purine . It is primarily used to study the structural and functional properties of triple helices . The 8-amino group is able to form an additional Hoogsteen purine-pyrimidine hydrogen bond, which serves to increase triple helix stability .

Mode of Action

The 8-amino group of 8-Amino-DG CEP forms an additional Hoogsteen purine-pyrimidine hydrogen bond . This additional bond increases the stability of the triple helix . The compound’s interaction with its targets results in increased stability of the triple helix structure .

Biochemical Pathways

It is known that the compound is used in oxidative dna damage/repair studies . The industrial solvent 2-nitropropane generates 8-Amino-dG as a DNA lesion .

Pharmacokinetics

It is known that the compound is used in the study of triple helices . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of the action of 8-Amino-DG CEP is the increased stability of the triple helix structure . This is due to the additional Hoogsteen purine-pyrimidine hydrogen bond formed by the 8-amino group . In addition, 8-Amino-dG CEP is used in oxidative DNA damage/repair studies, suggesting it may have a role in these processes .

Action Environment

It is known that the compound is used in the study of triple helices . The stability of the triple helix structure, which is increased by the action of 8-Amino-DG CEP, may be influenced by environmental factors such as pH . More research would be needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-8-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N10O7P/c1-31(2)56(32(3)4)64(61-26-14-25-47)63-38-27-40(55-42-41(50-45(55)49-30-54(7)8)43(57)52-44(51-42)48-29-53(5)6)62-39(38)28-60-46(33-15-12-11-13-16-33,34-17-21-36(58-9)22-18-34)35-19-23-37(59-10)24-20-35/h11-13,15-24,29-32,38-40H,14,26-28H2,1-10H3,(H,51,52,57)/b48-29+,49-30+/t38-,39+,40+,64?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKYAKIMORVUDY-DQRQSMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N10O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-DG cep

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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